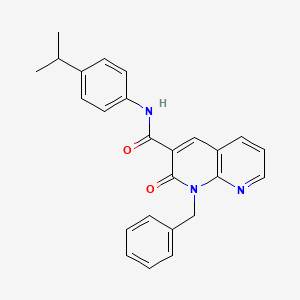

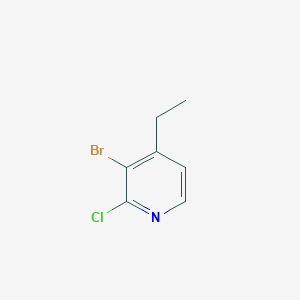

![molecular formula C9H11N5 B2994783 8-(氮杂环丁-1-基)-3-甲基-[1,2,4]三唑并[4,3-a]哒嗪 CAS No. 140910-15-2](/img/structure/B2994783.png)

8-(氮杂环丁-1-基)-3-甲基-[1,2,4]三唑并[4,3-a]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound that belongs to the class of triazolopyrazines . It’s a derivative of triazolopyrazine, which is a nitrogen-containing heterocyclic compound . Triazolopyrazines have been found to have various biological activities, including antiviral, antimicrobial, and anticancer properties .

Synthesis Analysis

The synthesis of triazolopyrazine derivatives involves various chemical reactions. For instance, a method for synthesizing a similar compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, has been described in a patent . The method involves several steps, including the addition of ethanol and hydrazine hydrate, the regulation of pH, and the removal of impurities . Another study described the synthesis of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives, which were evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .Molecular Structure Analysis

The molecular structure of “8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . For instance, a similar compound was characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Chemical Reactions Analysis

The chemical reactions involving “8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” can be complex. For example, a study on Sitagliptin drug products and Sitagliptin/Metformin drug products concerning contamination with N-nitrosamines was performed using two newly developed analytical methods for determination of N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) and its precursor triazolopyrazine .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” can be determined using various techniques. For instance, a similar compound was characterized by its melting point, 1H NMR, 13C NMR, IR, and mass spectrometry .科学研究应用

Anticancer Applications

Triazolo[4,3-a]pyrazine derivatives have been evaluated for their potential in cancer treatment. Studies have shown that these compounds can exhibit inhibitory effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The derivatives are also tested for their ability to inhibit c-Met kinase, which is involved in cancer cell growth and metastasis .

Antimicrobial Activity

These derivatives have shown promising results as antimicrobial agents. They have been compared to reference drugs like amoxicillin for antibacterial efficacy and fluconazole for antifungal activity, showing comparable results against strains like T. harzianum and A. niger .

Antidiabetic Properties

The triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in sitagliptin phosphate, a drug used for treating type II diabetes mellitus. This highlights the compound’s relevance in the development of antidiabetic medications .

Anti-platelet Aggregation

These compounds have also been associated with anti-platelet aggregation properties, which are important in preventing thrombotic events such as heart attacks and strokes .

Antifungal Efficacy

Apart from their antibacterial properties, triazolo[4,3-a]pyrazine derivatives have also been tested for their antifungal capabilities, providing a potential avenue for treating fungal infections .

Anti-malarial Potential

The derivatives of triazolo[4,3-a]pyrazine have been explored for their anti-malarial properties, which could contribute to the development of new treatments for malaria .

Anti-tubercular Activity

These compounds have shown potential in the treatment of tuberculosis, suggesting their utility in anti-tubercular drug discovery programs .

Anticonvulsant Effects

Lastly, the derivatives have been studied for their anticonvulsant properties, indicating their possible use in managing seizure disorders .

作用机制

Target of Action

Similar triazolopyrazine derivatives have been suggested to bind to pcaf (p300/cbp-associated factor), a protein that has emerged as a potential therapeutic target for the treatment of cancer .

Mode of Action

It can be inferred from related studies that triazolopyrazine derivatives may interact with their targets, such as pcaf, leading to changes in the biochemical pathways that these targets are involved in .

Biochemical Pathways

Given the potential interaction with pcaf, it could be involved in pathways related to gene expression and cellular growth, which are often dysregulated in cancer .

Result of Action

If it indeed interacts with pcaf, it could potentially influence gene expression and cellular growth, thereby affecting the progression of diseases like cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of N-nitrosamines in drug products has been found to increase during storage . Therefore, the storage conditions of 8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine could potentially affect its action and stability.

属性

IUPAC Name |

8-(azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-7-11-12-9-8(13-4-2-5-13)10-3-6-14(7)9/h3,6H,2,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRFOPFXDIFNRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

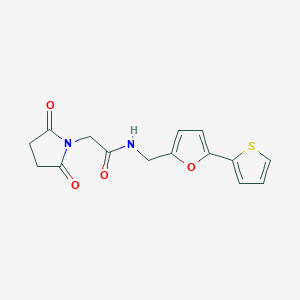

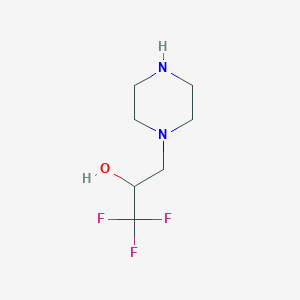

![2-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile;hydrochloride](/img/structure/B2994713.png)

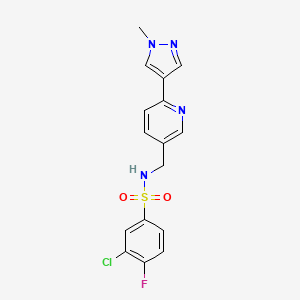

![8-(5,7-dichloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2994714.png)

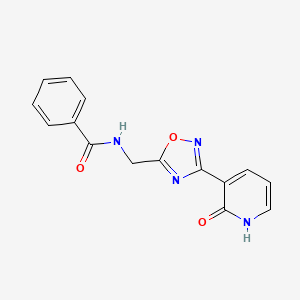

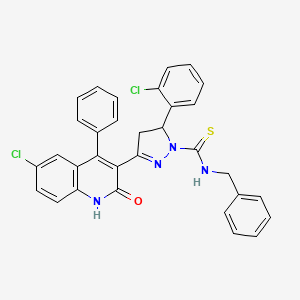

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2994715.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2994721.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)